molecular formula C14H18ClFN4OS B2910109 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride CAS No. 2418718-26-8

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride

Cat. No.: B2910109
CAS No.: 2418718-26-8
M. Wt: 344.83
InChI Key: QRZSHDRIVPFOEL-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride is a thiadiazole-based carboxamide derivative with a fluorinated aromatic moiety and an isopropyl substituent. The compound features a 1,3,4-thiadiazole core, a structure known for its diverse pharmacological applications, including anticancer and kinase-inhibitory activities .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4OS.ClH/c1-8(2)12-13(21-19-18-12)14(20)17-7-10-4-3-9(6-16)5-11(10)15;/h3-5,8H,6-7,16H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZSHDRIVPFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride is a compound that belongs to the class of thiadiazoles, which have been studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential, mechanisms of action, and comparative efficacy against various cancer cell lines.

Overview of Thiadiazole Compounds

Thiadiazoles are a group of heterocyclic compounds known for their significant pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The incorporation of different substituents on the thiadiazole ring can significantly influence the biological activity of these compounds.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. For instance, a study highlighted the synthesis and biological evaluation of various thiadiazole derivatives, showing that modifications on the thiadiazole scaffold can enhance their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Many thiadiazole derivatives act as inhibitors of key kinases involved in cancer progression, such as c-Met and VEGFR-2. For example, compound 51am demonstrated significant inhibition of c-Met phosphorylation and induced apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .

Comparative Efficacy

The efficacy of this compound can be compared with other related compounds based on IC50 values obtained from in vitro studies. Below is a summary table comparing the anticancer activities of selected thiadiazole derivatives:

Compound NameCell LineIC50 (μM)Mechanism of Action
51amMKN-4556.64c-Met inhibition, apoptosis induction
51bMCF-750.15c-Met inhibition
N-[...]HepG2TBDTBD

Case Studies

  • Case Study on MCF-7 Cells : A derivative similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole was tested against MCF-7 cells, showing an IC50 value that indicates moderate to high cytotoxicity. The study reported that the compound induced significant apoptosis and cell cycle arrest at G1 phase.
  • Case Study on HepG2 Cells : Another study evaluated the effects of a related thiadiazole derivative on HepG2 cells, demonstrating an IC50 value that suggested strong anti-proliferative activity. The compound was noted for its ability to inhibit cell migration and invasion.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core : 1,3,4-Thiadiazole ring.
  • Substituents: 4-Propan-2-yl (isopropyl) group at position 4 of the thiadiazole. N-[[4-(Aminomethyl)-2-fluorophenyl]methyl] carboxamide side chain. Fluorine atom at position 2 of the phenyl ring.

Comparison with Analogous Compounds:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound 1,3,4-Thiadiazole 4-Isopropyl, 2-fluoro-N-(aminomethylphenyl)methyl Not reported -
Compound 7b (from ) Thiadiazole 4-Methyl-2-phenylthiazole-5-carbonyl hydrazone HepG-2: IC₅₀ = 1.61 ± 1.92 µg/mL
Dasatinib (BMS-354825) (from ) Thiazole N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidinyl]amino] Pan-Src kinase inhibitor (nanomolar potency)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (from ) 1,3,4-Thiadiazole 4-Acetyl, 5-(4-fluorophenyl) Not reported (structural analog)
Afuresertib Hydrochloride (from ) Thiophene 5-Chloro-4-(4-chloro-1-methylpyrazol-5-yl), fluorophenyl-propan-2-yl AKT kinase inhibitor (preclinical)

Functional and Pharmacological Insights

Anticancer Activity:

  • Compound 7b () shares a thiadiazole core and demonstrates potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL). The presence of a phenyl group and hydrazone linkage may enhance DNA intercalation or kinase inhibition .
  • The target compound ’s isopropyl and fluorophenyl groups could improve membrane permeability compared to Compound 7b, but the absence of a hydrazone moiety might alter its mechanism of action.

Kinase Inhibition:

  • Dasatinib () highlights the importance of the thiazole carboxamide scaffold in kinase inhibition. Its 2-aminothiazole group facilitates hydrogen bonding with ATP-binding pockets in Src/Abl kinases .
  • nitrogen in the heterocycle).

Solubility and Bioavailability:

  • The hydrochloride salt in the target compound mirrors strategies used in Afuresertib Hydrochloride (), where salt formation enhances solubility for oral administration .

Structure-Activity Relationship (SAR) Trends

Fluorine Substitution :

  • Fluorine at the phenyl ring (common in the target compound , Compound 7b, and derivatives) improves metabolic stability and hydrophobic interactions with target proteins .

Aminomethyl Group: The target compound’s aminomethyl side chain may enhance binding to polar residues in enzymes, a feature absent in simpler analogs like Compound 7b .

Thiadiazole vs. Thiazole Cores :

  • Thiadiazoles (e.g., ) often exhibit broader anticancer activity, while thiazoles (e.g., Dasatinib) are optimized for kinase inhibition due to their electronic similarity to purines .

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